molecular formula C12H16ClNO4 B15347301 4-Chloro-2,5-diisopropoxynitrobenzene CAS No. 65879-43-8

4-Chloro-2,5-diisopropoxynitrobenzene

Cat. No.: B15347301
CAS No.: 65879-43-8
M. Wt: 273.71 g/mol
InChI Key: ANYDHFJLAAOZED-UHFFFAOYSA-N
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Description

4-Chloro-2,5-diisopropoxynitrobenzene is an organic compound with the molecular formula C12H16ClNO4. It is characterized by a benzene ring substituted with a chlorine atom, two isopropoxy groups, and a nitro group. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,5-diisopropoxynitrobenzene typically involves the nitration of 4-chloro-2,5-diisopropoxybenzene. This process requires careful control of reaction conditions, including temperature and the use of nitrating agents such as nitric acid and sulfuric acid.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of large-scale reactors and precise monitoring of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2,5-diisopropoxynitrobenzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reduction reactions can be carried out using reducing agents such as iron and hydrochloric acid.

  • Substitution: Substitution reactions often involve halogenation or nitration processes.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or hydroxylamines.

  • Substitution: Generation of halogenated or nitrated derivatives.

Scientific Research Applications

4-Chloro-2,5-diisopropoxynitrobenzene is utilized in various scientific research fields, including chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Employed in the study of biological systems and processes.

  • Medicine: Investigated for potential therapeutic uses and drug development.

  • Industry: Utilized in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Chloro-2,5-diisopropoxynitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound's nitro group plays a crucial role in its reactivity, influencing its behavior in biological systems and chemical reactions.

Comparison with Similar Compounds

4-Chloro-2,5-diisopropoxynitrobenzene is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 2,5-Diisopropoxy-4-nitrochlorobenzene: Similar structure but different positions of substituents.

  • 1-Chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene: Another isomer with different functional groups.

These compounds share similarities in their chemical structure but differ in their reactivity and applications.

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Properties

CAS No.

65879-43-8

Molecular Formula

C12H16ClNO4

Molecular Weight

273.71 g/mol

IUPAC Name

1-chloro-4-nitro-2,5-di(propan-2-yloxy)benzene

InChI

InChI=1S/C12H16ClNO4/c1-7(2)17-11-6-10(14(15)16)12(5-9(11)13)18-8(3)4/h5-8H,1-4H3

InChI Key

ANYDHFJLAAOZED-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1[N+](=O)[O-])OC(C)C)Cl

Origin of Product

United States

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